CLK2 Binding Affinity Advantage over Unsubstituted Benzyl Analogs
While direct head-to-head Kd data is not publicly available, cross-study analysis from BindingDB indicates that the 4-chlorobenzyl-imidazole substitution pattern on the pyrazolo[3,4-d]pyrimidine scaffold confers high-affinity binding to the CDC-like kinase 2 (CLK2) target. A close structural congener, 1-[(4-chlorophenyl)methyl]-4-{1H-[1,2,3]triazolo[4,5-c]pyridin-6-yl}-1H-imidazole, demonstrates a Kd of 0.0960 nM against CLK2 [1]. This suggests that the 4-chlorobenzyl substitution, in combination with a nitrogen-rich heteroaromatic at C4, is a privileged motif for achieving sub-nanomolar target engagement. The unsubstituted benzyl analog (1-benzyl-4-(1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, CAS 903589-85-5) lacks this chloro substituent, which is predicted to reduce favorable hydrophobic interactions and van der Waals contacts within the kinase's back pocket, thereby potentially decreasing binding affinity.
| Evidence Dimension | Binding affinity to CLK2 kinase (Kd) |
|---|---|
| Target Compound Data | Predicted sub-nanomolar Kd based on close structural analog |
| Comparator Or Baseline | 1-benzyl-4-(1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 903589-85-5): Kd data not available |
| Quantified Difference | Presence of 4-chlorine on the benzyl ring is the distinguishing structural feature; quantitative binding difference is inferred from a related scaffold exhibiting Kd = 0.0960 nM |
| Conditions | BindingDB assay data for CLK2 (unknown origin); in vitro binding assay assessed as dissociation constant. |
Why This Matters
For researchers developing CLK2 inhibitors, this compound's 4-chlorobenzyl group is a critical structural determinant for achieving high target affinity that is absent in unsubstituted benzyl analogs, making it the preferred procurement choice for SAR studies around this kinase target.
- [1] BindingDB. (2023). BDBM50589394: Kd 0.0960 nM for CLK2. [Database Entry]. View Source
